N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Scientific Research Applications
Anticancer Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives have been evaluated for their anticancer activities. A series of substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
These compounds also show promise in antimicrobial applications. For instance, thiazole derivatives, including those with trimethoxy substituted derivatives, exhibit good antimicrobial activity against various bacteria and fungi. This includes activity against gram-positive species like Bacillus subtilis and Staphylococcus aureus, as well as gram-negative species like Escherichia coli (Chawla, 2016).
Photophysical and Chemosensor Applications
These compounds have been explored for their photophysical properties, including their use as fluorescent chemosensors. For example, a study demonstrated the potential of a pyrazoline derivative as a fluorescent chemosensor for metal ion detection, specifically for Fe3+ ions (Khan, 2020).
Antioxidant Properties
Some derivatives of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibit potent antioxidant activities. This was demonstrated in a study where new thiazole derivatives were synthesized and evaluated for their in vitro antioxidant properties (Jaishree et al., 2012).
Corrosion Inhibition
Thiazole derivatives, including those similar in structure to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide, have been investigated as corrosion inhibitors. Their efficiency in inhibiting corrosion on copper surfaces in acidic environments has been demonstrated, highlighting a potential application in materials science (Farahati et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Future Directions
The 2-aminothiazole scaffold, which is a part of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further structural modification of 2-aminothiazole to pursue potent anticancers and also highlight in vitro activities and in silico studies .
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-13-6-7-14(16(10-13)26-2)15-11-30-21(22-15)23-20(24)12-8-17(27-3)19(29-5)18(9-12)28-4/h6-11H,1-5H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPGQJISAZRPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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